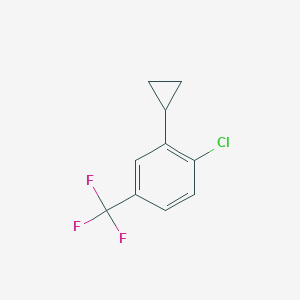![molecular formula C9H10F3N3O B13699503 1-[4-(Trifluoromethoxy)benzyl]guanidine](/img/structure/B13699503.png)
1-[4-(Trifluoromethoxy)benzyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethoxy)benzyl]guanidine is a compound that features a trifluoromethoxy group attached to a benzyl guanidine structure.
Vorbereitungsmethoden
The synthesis of 1-[4-(Trifluoromethoxy)benzyl]guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions. Industrial production methods may involve the use of innovative trifluoromethoxylation reagents to facilitate the incorporation of the trifluoromethoxy group .
Analyse Chemischer Reaktionen
1-[4-(Trifluoromethoxy)benzyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include scandium (III) triflate for guanylation and various organometallic reagents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoromethoxy)benzyl]guanidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism by which 1-[4-(Trifluoromethoxy)benzyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Trifluoromethoxy)benzyl]guanidine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzyl bromide: This compound also contains a trifluoromethoxy group and is used in similar applications.
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and are used in various fields due to their unique properties.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethoxy group with a benzyl guanidine moiety, offering distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10F3N3O |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)16-7-3-1-6(2-4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15) |
InChI-Schlüssel |
NTAPSIFPXFAAIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN=C(N)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


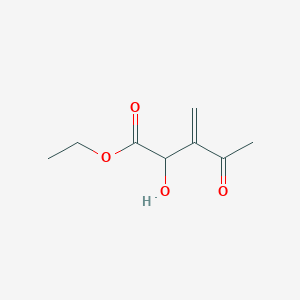
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
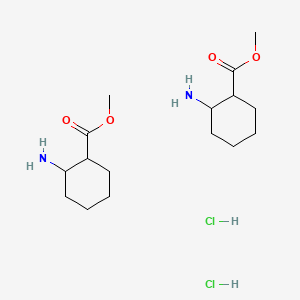
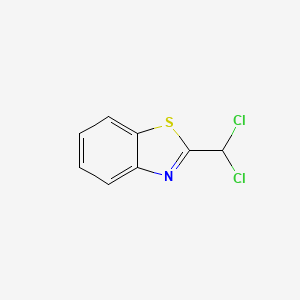
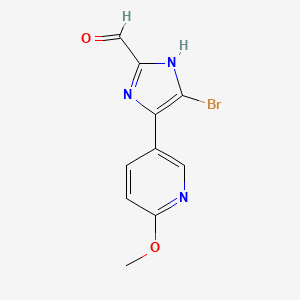
![2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)
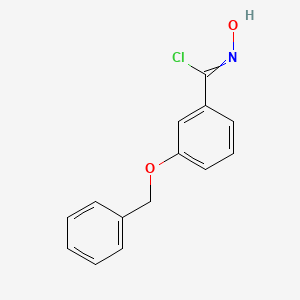
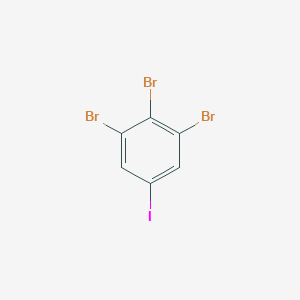
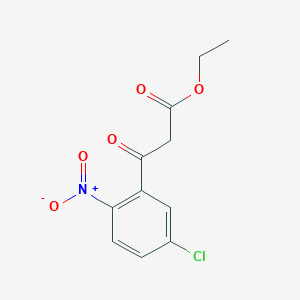
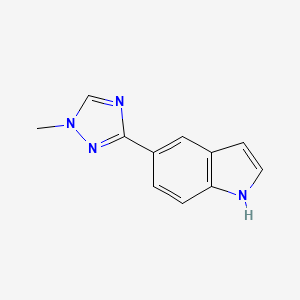
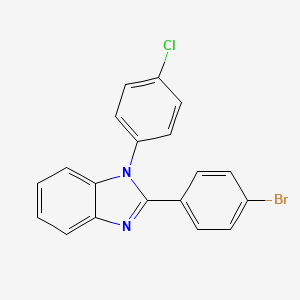
![2-[Methoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13699497.png)

